2-Chloro-4-ethyl-5-fluoropyrimidine
Overview
Description
2-Chloro-4-ethyl-5-fluoropyrimidine is a biologically active molecule seen in anticancer agents like 5-fluorouracil . It has a molecular formula of C6H6ClFN2 and an average mass of 160.577 Da .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-ethyl-5-fluoropyrimidine is 1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 . This indicates that the molecule contains six carbon atoms, six hydrogen atoms, one chlorine atom, one fluorine atom, and two nitrogen atoms.Physical And Chemical Properties Analysis
2-Chloro-4-ethyl-5-fluoropyrimidine is a solid at room temperature . It has a molecular weight of 160.58 . The density is 1.439 g/mL at 20 °C .Scientific Research Applications
Application in Anticancer Agents Synthesis
- Summary of the Application: 2-Chloro-5-fluoropyrimidine is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil .
- Results or Outcomes: The outcomes of this application are the production of potent anticancer agents. The specific quantitative data or statistical analyses were not provided in the sources .
Application in the Synthesis of Fluorinated Pyrimidines
- Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines .
- Methods of Application: This involves reacting 2-Chloro-5-fluoropyrimidine with various amines in the presence of K2CO3, via a C-N bond-forming reaction .
- Results or Outcomes: The outcome of this application is the production of 5-fluoro-2-amino pyrimidines. The specific quantitative data or statistical analyses were not provided in the sources .
Application in the Synthesis of Benzamide Scaffolds
- Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used to prepare 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate, which is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
- Results or Outcomes: The outcomes of this application are the production of potent antagonists against P2X7 receptors. The specific quantitative data or statistical analyses were not provided in the sources .
Application in the Synthesis of JAK2 Kinase Inhibitors
- Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used to prepare 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, as a potent inhibitor of the JAK2 kinase .
- Results or Outcomes: The outcomes of this application are the production of potent inhibitors of the JAK2 kinase. The specific quantitative data or statistical analyses were not provided in the sources .
Application in the Synthesis of Benzamide Scaffolds
- Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used to prepare 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate, which is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
- Results or Outcomes: The outcomes of this application are the production of potent antagonists against P2X7 receptors. The specific quantitative data or statistical analyses were not provided in the sources .
Application in the Synthesis of JAK2 Kinase Inhibitors
- Summary of the Application: 2-Chloro-5-fluoropyrimidine can be used to prepare 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, as a potent inhibitor of the JAK2 kinase .
- Results or Outcomes: The outcomes of this application are the production of potent inhibitors of the JAK2 kinase. The specific quantitative data or statistical analyses were not provided in the sources .
Safety And Hazards
2-Chloro-4-ethyl-5-fluoropyrimidine is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-chloro-4-ethyl-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMICJGGJZGEWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597827 | |
Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethyl-5-fluoropyrimidine | |
CAS RN |
137234-90-3 | |
Record name | 2-Chloro-4-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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